molecular formula C12H18O3 B13837287 2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol

2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol

Cat. No.: B13837287
M. Wt: 210.27 g/mol
InChI Key: DKYJTMRXPPMKRH-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol is an organic compound with a unique structure that includes an ethoxyphenyl group attached to a methylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol typically involves the acylation of phenol to give phenyl isobutyrate, followed by a Fries rearrangement to obtain the desired product . Another method involves the preparation of 2-(4-ethoxyphenyl)-2-methyl propionic acid ethyl ester, which is then reduced to form the final compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes involve stringent control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenoxy)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through pathways involving the modification of functional groups on target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Ethoxyphenyl)-2-methylpropanoic acid
  • 2-(4-Ethoxyphenoxy)acetate
  • 2-(4-Ethoxyphenyl)-2-methylpropyl alcohol

Uniqueness

Its ethoxyphenyl group and methylpropanol backbone make it versatile for various synthetic and industrial processes .

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

2-(4-ethoxyphenoxy)-2-methylpropan-1-ol

InChI

InChI=1S/C12H18O3/c1-4-14-10-5-7-11(8-6-10)15-12(2,3)9-13/h5-8,13H,4,9H2,1-3H3

InChI Key

DKYJTMRXPPMKRH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC(C)(C)CO

Origin of Product

United States

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